molecular formula C6H13BrO B039165 1-Bromo-3,3-dimethyl-butan-2-ol CAS No. 117658-14-7

1-Bromo-3,3-dimethyl-butan-2-ol

Cat. No. B039165
M. Wt: 181.07 g/mol
InChI Key: IMYDQBZCRDQYSV-UHFFFAOYSA-N
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Description

1-Bromo-3,3-dimethyl-butan-2-ol is a chemical compound with the molecular formula C6H13BrO . It has an average mass of 181.071 Da and a monoisotopic mass of 180.014969 Da .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3,3-dimethyl-butan-2-ol consists of a butanol backbone with two methyl groups attached to the third carbon atom and a bromine atom attached to the first carbon atom .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-3,3-dimethyl-butan-2-ol are not available, bromo alcohols like this compound typically undergo nucleophilic substitution reactions. For example, they can react with a strong base to eliminate the bromine atom and form an alkene .


Physical And Chemical Properties Analysis

1-Bromo-3,3-dimethyl-butan-2-ol is a liquid at room temperature . It has a molecular weight of 181.07 .

Scientific Research Applications

  • "1-Bromo-3-buten-2-one" serves as a useful building block in organic synthesis, particularly in the production of moderate 5-membered-aza-heterocycles and 5-membered-carbocycles (Westerlund, Gras, & Carlson, 2001).

  • "1-Bromo-2-butene" is effective in the -syn-allylation of aldehydes, leading to the production of 1-substituted syn-2-methyl-3-butanes (Masuyama, Kishida, & Kurusu, 1996).

  • A study presents the synthesis of "2-Bromo-6-methoxynaphthalene" using dimethyl carbonate, suggesting its potential for industrial application due to environmental considerations (Xu & He, 2010).

  • "1-Bromo-2-ethoxycyclopropyllithium" is identified as a synthetic equivalent useful in the synthesis of compounds like Juvenile Hormone (JH-II) and β-Sinensal (Morizawa, Kanakura, Yamamoto, Hiyama, & Nozaki, 1984).

  • New 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, synthesized using related compounds, show high antituberculosis activity, demonstrating potential in pharmaceutical applications (Omel’kov, Fedorov, & Stepanov, 2019).

  • "2,6-dimethyl-5-hepten-2-ol" and its analogues exhibit significant anti-peroxyl radical activity, suggesting potential in the development of antioxidants (Stobiecka, Sikora, Bonikowski, & Kula, 2016).

  • The synthesis of novel benzoxazoles using "Bis-ionic liquid [BDBDIm]Br" indicates the compound's utility in organic synthesis under environmentally friendly conditions (Nikpassand, Fekri, & Farokhian, 2015).

Safety And Hazards

1-Bromo-3,3-dimethyl-butan-2-ol may cause skin and eye irritation, and it may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

1-bromo-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYDQBZCRDQYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432801, DTXSID701306527
Record name 1-bromo-3,3-dimethyl-butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,3-dimethyl-butan-2-ol

CAS RN

1438-13-7, 117658-14-7
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3,3-dimethyl-butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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